molecular formula C11H13F3N2O6 B14761807 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Cat. No.: B14761807
M. Wt: 326.23 g/mol
InChI Key: DOAUZOKYYTTZMR-LTNPLRIYSA-N
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Description

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a sugar moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.

    Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the sugar moiety: This is often done via glycosylation reactions, where the sugar is activated and then coupled to the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: To ensure high yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various reduced forms of the pyrimidine ring.

Scientific Research Applications

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione exerts its effects involves:

    Molecular targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways involved: The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13F3N2O6

Molecular Weight

326.23 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H13F3N2O6/c1-10(21)6(18)5(3-17)22-8(10)16-2-4(11(12,13)14)7(19)15-9(16)20/h2,5-6,8,17-18,21H,3H2,1H3,(H,15,19,20)/t5-,6-,8-,10-/m1/s1

InChI Key

DOAUZOKYYTTZMR-LTNPLRIYSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O)O

Origin of Product

United States

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